N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide is a complex organic compound that features a pyrazole ring, a morpholine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of hydrazine with a carbonyl system to form the pyrazole ring . The morpholine ring can be introduced through nucleophilic substitution reactions, while the pyrimidine ring is often synthesized via cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the nitrogen atoms in the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, carbonyl compounds, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can engage in hydrogen bonding and π-π interactions with biological targets, influencing their activity. The morpholine and pyrimidine rings contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N,N-bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]buthylamine
- 5-{N,N-bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}pentanol
Uniqueness
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for versatile applications and interactions with various molecular targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-12-9-13(2)22(20-12)4-3-17-16(23)14-10-15(19-11-18-14)21-5-7-24-8-6-21/h9-11H,3-8H2,1-2H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLWRLDJAWRUOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC(=NC=N2)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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